

(S)-Indoximod-d3 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025



Technical Guide: (S)-Indoximod-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(S)-Indoximod-d3**, a deuterated analog of the indoleamine 2,3-dioxygenase (IDO1) pathway inhibitor, (S)-Indoximod. This document details its molecular characteristics, relevant experimental protocols for assessing its activity, and the complex signaling pathways through which it exerts its immunomodulatory effects.

Core Molecular Data

(S)-Indoximod-d3 is the deuterium-labeled form of (S)-Indoximod. The incorporation of deuterium isotopes can be utilized in pharmacokinetic and metabolic studies. Below is a summary of the key quantitative data for both **(S)-Indoximod-d3** and its non-deuterated counterpart.

Property	(S)-Indoximod-d3	(S)-Indoximod
Molecular Formula	C12H11D3N2O2	C12H14N2O2[1][2][3]
Molecular Weight	221.27 g/mol	218.25 g/mol [1][2][3]
Synonyms	1-Methyl-L-tryptophan-d3, (S)- NLG-8189-d3	1-Methyl-L-tryptophan, L- Abrine[1]
CAS Number	1801851-87-5	21339-55-9[1]



Mechanism of Action

Indoximod is an inhibitor of the indoleamine 2,3-dioxygenase (IDO) pathway.[4] Unlike direct enzymatic inhibitors, Indoximod acts as a tryptophan mimetic.[1][5] The IDO1 enzyme is responsible for the catabolism of the essential amino acid tryptophan into kynurenine. In the tumor microenvironment, increased IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress T-cell function and promote immune tolerance, allowing cancer cells to evade immune surveillance.

Indoximod's mechanism is multifaceted:

- mTORC1 Pathway Activation: In conditions of low tryptophan, the mTORC1 signaling pathway is suppressed, leading to T-cell anergy. Indoximod, by mimicking tryptophan, generates a "tryptophan sufficiency" signal that reactivates mTORC1, thereby restoring T-cell proliferation and effector functions.[2][6]
- Aryl Hydrocarbon Receptor (AhR) Modulation: Kynurenine, the product of IDO1 activity, is a
 ligand for the Aryl Hydrocarbon Receptor (AhR). Activation of AhR in T-cells can promote the
 differentiation of immunosuppressive regulatory T-cells (Tregs). Indoximod can modulate
 AhR signaling, inhibiting the transcription of FOXP3 (a key transcription factor for Tregs) and
 increasing the transcription of RORC, which favors the differentiation of pro-inflammatory T
 helper 17 (Th17) cells.[2][3][7]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the activity and mechanism of action of Indoximod and its analogs.

Cellular IDO1 Activity Assay (Kynurenine Measurement)

This assay quantifies the enzymatic activity of IDO1 in a cellular context by measuring the production of kynurenine.

Objective: To determine the inhibitory effect of a compound on IDO1 activity in cells.

Materials:

Human cancer cell line known to express IDO1 (e.g., SKOV-3 ovarian cancer cells).[8]

Foundational & Exploratory





- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
- Recombinant Human Interferon-gamma (IFNy) to induce IDO1 expression.[8][9]
- **(S)-Indoximod-d3** or other test compounds.
- Trichloroacetic acid (TCA).
- Ehrlich's reagent.
- 96-well plates.
- Microplate reader.

Procedure:

- Cell Plating: Seed SKOV-3 cells into a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.[8]
- IDO1 Induction: Add IFNy to the cell culture medium at a final concentration of 100 ng/mL to induce the expression of IDO1. Incubate for 24 hours at 37°C and 5% CO₂.[8]
- Compound Treatment: Prepare serial dilutions of the test compound in the complete culture medium. Remove the IFNy-containing medium from the wells and replace it with 100 μL of the compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).[9]
- Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.[9]
- Kynurenine Measurement: a. Carefully collect 70 μL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[9] b. Add 35 μL of 6.1 N TCA to each well to precipitate proteins.[9] c. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[9] d. Centrifuge the plate to pellet the precipitated protein.[9] e. Transfer 50 μL of the clear supernatant to a new 96-well plate.[9] f. Add 50 μL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.[9] g. Measure the absorbance at 480 nm using a microplate reader.[9]
- Data Analysis: Create a standard curve with known concentrations of kynurenine. Determine the kynurenine concentration in each sample from the standard curve and calculate the



percentage of IDO1 inhibition relative to the vehicle control.

In Vitro T-Cell Proliferation Assay

This assay assesses the ability of a compound to reverse IDO1-mediated suppression of T-cell proliferation.

Objective: To measure the effect of **(S)-Indoximod-d3** on T-cell proliferation in the presence of IDO-expressing cells.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs).
- Anti-CD3 and Anti-CD28 antibodies for T-cell stimulation.[10]
- Cell proliferation dye (e.g., CFSE or CellTrace™ Violet).
- Complete RPMI-1640 medium.
- 96-well U-bottom plates.
- Flow cytometer.

Procedure:

- T-Cell Labeling: Isolate PBMCs and label the T-cells with a cell proliferation dye according to the manufacturer's protocol.
- Assay Setup: a. Coat a 96-well U-bottom plate with anti-CD3 antibody.[10] b. Prepare a co-culture of IDO-expressing cancer cells (pre-treated with IFNy as in Protocol 1) and the labeled T-cells. c. Add soluble anti-CD28 antibody to the co-culture. d. Add serial dilutions of (S)-Indoximod-d3 or other test compounds to the wells.
- Incubation: Incubate the plate for 3-5 days at 37°C and 5% CO₂.[11]
- Flow Cytometry Analysis: a. Harvest the cells and stain them with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8). b. Acquire the samples on a flow

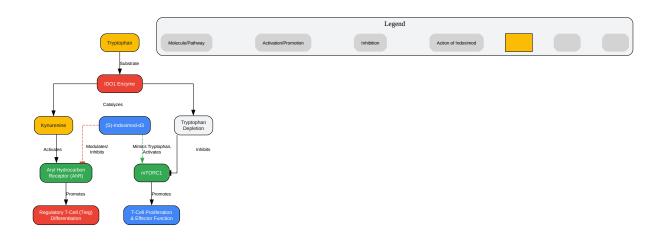


cytometer.

Data Analysis: Analyze the dilution of the cell proliferation dye in the T-cell populations. A
decrease in fluorescence intensity indicates cell division. Quantify the percentage of
proliferated T-cells in each condition.

Signaling Pathways and Logical Relationships

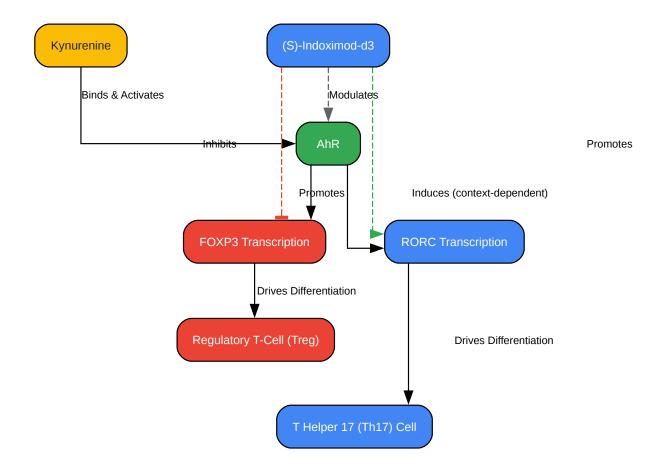
The following diagrams illustrate the key signaling pathways influenced by Indoximod.



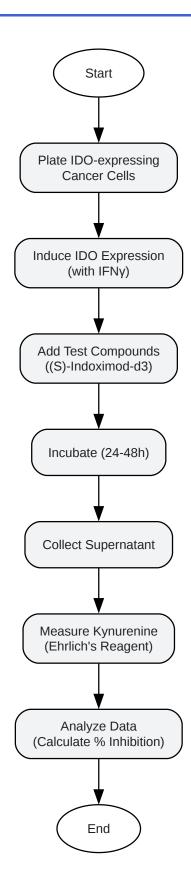
Click to download full resolution via product page

Caption: Overview of Indoximod's mechanism of action.









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. What is Indoximod used for? [synapse.patsnap.com]
- 6. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 7. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell based functional assays for IDO1 inhibitor screening and characterization PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-Indoximod-d3 molecular weight and formula].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578810#s-indoximod-d3-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com